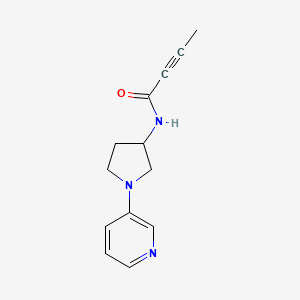

N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide: is a compound that belongs to the class of ynamides, which are functionalized acetylenes. These compounds are known for their diverse reactivity due to the presence of a carbon-carbon triple bond and an amino function. The unique structure of this compound makes it a valuable building block in organic synthesis and heterocyclic chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide can be achieved through various methods. One common approach involves the use of ynamides as starting materials. For instance, the Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides can be employed to synthesize this compound under mild conditions . Another method involves the metal-catalyzed double hydroaminations of symmetrical 1,3-butadiynamides with anilines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

化学反応の分析

Cycloaddition Reactions

Ynamides, including N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide, participate in [3+2] and [2+2] cycloadditions. Copper-catalyzed enantioselective [3+2] cycloadditions with styrenes yield polycyclic pyrroles (e.g., 71 and 72 ) with high stereocontrol (up to 94% ee) under mild conditions (Cu(CH₃CN)₄PF₆, BOX/SEGPHOS ligands) . Key steps include:

-

Alkyne activation by Cu(I) to form a carbene intermediate.

-

Final [3+2] cycloaddition with dipolarophiles.

Table 1: Cycloaddition Performance with Styrenes

| Substrate | Catalyst System | Temp (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|

| Vinyl diyne | Cu(I)/L-9 | 40 | 94 | 94 |

| Non-vinyl diyne | Cu(I)/L-10 | 25 | 85 | 89 |

Gold-Catalyzed Hydroalkylation

Intramolecular hydroalkylation of ynamides forms indene derivatives via a -hydride shift. For this compound analogs:

-

AuIPrNTf₂ catalysis induces hydride migration (KIE = 8.4), confirmed by deuterium labeling .

-

Rate-determining step: Hydride shift (ΔG‡ = 14.4 kcal/mol).

-

Substituents on the ynamide strongly influence reactivity; bulky groups (e.g., isopropyl) lower activation barriers by 2.7–5.6 kcal/mol compared to ethyl groups .

Table 2: Substituent Effects on Hydroalkylation

| Ynamide Substituent | Barrier (ΔG‡, kcal/mol) | Yield (%) |

|---|---|---|

| Isopropyl | 14.4 | 94 |

| Ethyl | 17.1 | 40 |

| o,o′-Xylyl | 38.0 | <5 |

Palladium-Catalyzed Cross-Couplings

Palladium-mediated transmetallation with oxidative addition complexes (e.g., 7 ) produces disubstituted alkynes (e.g., 3 ) :

-

Electron-donating groups on aryl halides accelerate transmetallation (Hammett ρ = −0.42).

-

Key intermediates: Pd monoacetylide (5 ) and Pd⁰(PPh₃)₂ (8 ).

-

Reactions proceed cleanly within 2–4 hours, with reductive elimination outpacing side reactions .

Mechanistic Pathway:

-

Oxidative addition of aryl halide to Pd⁰.

-

Transmetallation with ynamide-derived Pd acetylide.

-

Reductive elimination to form C–C bond.

Reactivity in Radical Reactions

While not directly studied for this compound, analogous ynamides undergo:

-

Photoredox-catalyzed radical additions.

-

Ni/Fe-mediated couplings with alkyl halides.

These reactions exploit the alkyne’s electron-deficient nature for regioselective bond formation .

Key Mechanistic Insights

-

Electronic Effects : Electron-withdrawing pyridine groups enhance alkyne electrophilicity, facilitating metal coordination .

-

Steric Guidance : The pyrrolidine scaffold directs stereoselectivity in cycloadditions via CH−π interactions with catalysts .

-

Ligand Role : N-Heterocyclic carbene (NHC) ligands stabilize transition states in Au/Pd systems .

This compound’s reactivity underscores ynamides’ utility in constructing nitrogen heterocycles and stereochemically complex architectures.

科学的研究の応用

Synthetic Methodologies

Ynamides as Intermediates

Ynamides, including N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide, serve as versatile intermediates in organic synthesis. They can undergo various transformations, such as:

- Radical Reactions : Recent studies have demonstrated that ynamides can participate in radical reactions to synthesize complex molecules. For instance, they have been utilized in the one-pot synthesis of persubstituted 2-aminofurans from cyclic 1,3-dicarbonyl compounds .

- Amination Reactions : The development of general amination strategies has enabled the efficient synthesis of ynamides from different nitrogen nucleophiles. This approach allows for the formation of diverse ynamide derivatives with potential applications in medicinal chemistry .

Table 1: Summary of Synthetic Methods Involving Ynamides

Biological Activities

Pharmacological Potential

The structural features of this compound suggest potential pharmacological activities. Compounds with similar structures have been investigated for their biological properties, including:

- Antimicrobial Activity : Ynamides have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell membranes and inhibit growth.

- Anticancer Properties : Certain derivatives have been studied for their potential to induce apoptosis in cancer cells, making them candidates for further drug development.

Catalytic Applications

Ynamides are increasingly recognized for their role in catalysis:

Gold-Catalyzed Reactions

Recent research highlights the use of ynamides in gold-catalyzed reactions, where they facilitate the formation of complex nitrogen-containing heterocycles. This application is significant due to the efficiency and selectivity achieved through gold catalysis .

Table 2: Catalytic Applications of Ynamides

| Catalyst Type | Reaction Type | Application |

|---|---|---|

| Gold Catalysts | Formation of nitrogen heterocycles | Efficient synthesis of bioactive compounds |

| Copper Catalysts | Hydrofunctionalization reactions | Diverse bond formations |

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound in various synthetic routes:

- Synthesis of Aza-Iridoids : The compound was successfully utilized in the synthesis of novel aza-iridoids through a series of catalytic reactions, demonstrating its versatility as a building block in complex organic synthesis .

- Intermolecular Hydrofunctionalization : A study showcased the use of this compound in hydrofunctionalization reactions that led to the formation of valuable products with high regioselectivity and yield .

作用機序

The mechanism of action of N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide involves its interaction with molecular targets through its functional groups. The compound’s carbon-carbon triple bond and amino function allow it to participate in various chemical reactions, leading to the formation of different products. These interactions can affect biological pathways and processes, making the compound useful in medicinal chemistry .

類似化合物との比較

1,3-Butadiynamides: These compounds are ethynylogous variants of ynamides and share similar reactivity and applications.

Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, have similar structural features and biological activities.

Uniqueness: N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide is unique due to its specific combination of a pyridine ring, a pyrrolidine ring, and a but-2-ynamide group. This unique structure provides distinct reactivity and applications compared to other similar compounds .

生物活性

N-(1-Pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrolidine moiety, and a ynamide functional group. The presence of these functional groups contributes to its reactivity and biological activity.

Structural Formula

The structural formula can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of ynamides exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A notable study indicated that certain derivatives exhibited cytotoxic activity against A549 lung cancer cells with IC50 values significantly lower than those of established anticancer drugs like imatinib .

Table 1: Anticancer Activity of Ynamide Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 0.229 | |

| Imatinib | A549 (Lung Cancer) | 2.479 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives demonstrate significant antibacterial and antifungal activities against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds could be effective alternatives to existing antibiotics.

Table 2: Antimicrobial Activity of Ynamide Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 16–128 | |

| Reference Antibiotic | E. coli | 32–256 |

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The IC50 values obtained were comparable to ascorbic acid, indicating a strong antioxidant effect, which is crucial for mitigating oxidative stress-related diseases .

Synthesis Methods

The synthesis of this compound typically involves the reaction of pyridine derivatives with ynamide precursors under specific catalytic conditions. Various methods have been explored, including copper-catalyzed reactions which enhance yield and selectivity .

Synthesis Protocol Example

A general procedure for synthesizing ynamide compounds involves:

- Reagents : Pyridine derivative, butynoic acid, base (e.g., potassium carbonate).

- Reaction Conditions : Mix reagents in dry solvent (e.g., toluene), heat under reflux.

- Purification : Use flash chromatography for purification.

Study on Anticancer Properties

In a comparative study, derivatives similar to this compound were tested against several cancer cell lines. The results indicated that modifications in the structure led to enhanced cytotoxicity, suggesting a structure–activity relationship critical for drug design .

Study on Antimicrobial Effects

Another study evaluated the antimicrobial efficacy of various ynamide derivatives against clinical isolates of bacteria and fungi. The findings highlighted the potential use of these compounds in treating infections resistant to conventional antibiotics .

特性

IUPAC Name |

N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-4-13(17)15-11-6-8-16(10-11)12-5-3-7-14-9-12/h3,5,7,9,11H,6,8,10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSONSDGNQAFCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCN(C1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。